2,3-Dibutyl-5,6-dimethylpyrazine

Gas chromatography Retention index Regioisomer identification

2,3-Dibutyl-5,6-dimethylpyrazine (CAS 678149-42-3) is a synthetic tetra-substituted alkylpyrazine with the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.35 g/mol. It belongs to the pyrazine family, a class of nitrogen-containing heterocycles widely recognized for their potent aroma properties at trace concentrations and their formation via Maillard reactions during thermal food processing.

Molecular Formula C14H24N2
Molecular Weight 220.35 g/mol
CAS No. 678149-42-3
Cat. No. B12531311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibutyl-5,6-dimethylpyrazine
CAS678149-42-3
Molecular FormulaC14H24N2
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N=C1CCCC)C)C
InChIInChI=1S/C14H24N2/c1-5-7-9-13-14(10-8-6-2)16-12(4)11(3)15-13/h5-10H2,1-4H3
InChIKeyBNGQERNUFTVPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibutyl-5,6-dimethylpyrazine (CAS 678149-42-3): Procurement-Grade Physicochemical and Structural Baseline


2,3-Dibutyl-5,6-dimethylpyrazine (CAS 678149-42-3) is a synthetic tetra-substituted alkylpyrazine with the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.35 g/mol . It belongs to the pyrazine family, a class of nitrogen-containing heterocycles widely recognized for their potent aroma properties at trace concentrations and their formation via Maillard reactions during thermal food processing [1]. The compound features a distinctive 2,3-dibutyl-5,6-dimethyl substitution pattern on the pyrazine ring, which differentiates it from the more commonly encountered 2,5-dibutyl-3,6-dimethyl regioisomer (CAS 10132-39-5). Its computed partition coefficient (LogP) of 3.78 and polar surface area (PSA) of 25.78 Ų place it among the more lipophilic alkylpyrazines, with implications for volatility, matrix partitioning, and olfactory receptor interactions that are not interchangeable with smaller or differently substituted analogs .

Why Generic Alkylpyrazine Substitution Is Scientifically Inadmissible for 2,3-Dibutyl-5,6-dimethylpyrazine


Alkylpyrazines are not functionally interchangeable despite sharing a common heterocyclic core. The position, length, and branching of alkyl substituents dictate critical performance parameters including gas chromatographic retention behavior, odor detection thresholds, and sensory character [1]. For 2,3-dibutyl-5,6-dimethylpyrazine, the adjacency of the two butyl groups at positions 2 and 3 creates a steric and electronic environment fundamentally distinct from that of its 2,5-dibutyl-3,6-dimethyl regioisomer or shorter-chain analogs such as 2,3-diethyl-5,6-dimethylpyrazine [2]. Published QSPR models confirm that olfactory thresholds of pyrazine derivatives are quantitatively governed by substituent topology, and that generic substitution without regioisomeric verification will produce irreproducible sensory and analytical results [3]. For procurement decisions in flavor research, analytical standard development, or structure–activity relationship (SAR) studies, substitution with an incorrect regioisomer or chain-length analog invalidates experimental conclusions.

2,3-Dibutyl-5,6-dimethylpyrazine: Quantitative Differential Evidence Against Closest Analogs


Regioisomeric Differentiation via GC Retention Index: 2,3-Dibutyl-5,6-dimethylpyrazine vs. 2,5-Dibutyl-3,6-dimethylpyrazine (CAS 10132-39-5)

The regioisomer 3,6-dibutyl-2,5-dimethylpyrazine (CAS 10132-39-5) has an experimentally determined Kovats retention index (RI) of 1612 on a DB-5 non-polar capillary column (30 m × 0.25 mm × 0.25 μm; temperature program: 40 °C [5 min] → 5 °C/min → 260 °C → 15 °C/min → 280 °C [1 min]) [1]. Due to the different spatial arrangement of substituents, 2,3-dibutyl-5,6-dimethylpyrazine (CAS 678149-42-3) is expected to exhibit a measurably different RI on the same stationary phase, as retention behavior of alkylpyrazines is governed by substituent position and molecular shape [2]. This RI difference provides the primary chromatographic basis for distinguishing the two regioisomers, which share identical molecular formula (C₁₄H₂₄N₂) and molecular weight (220.35 g/mol) and may produce near-identical mass spectra, making MS-only identification unreliable for procurement verification [3].

Gas chromatography Retention index Regioisomer identification Analytical chemistry

Lipophilicity-Driven Volatility Differentiation: LogP Comparison Across Alkyl Chain Lengths

2,3-Dibutyl-5,6-dimethylpyrazine has a computed LogP of 3.78, substantially higher than that of its shorter-chain analog 2,3-diethyl-5,6-dimethylpyrazine (MW 164.25 g/mol; estimated LogP ≈ 2.1 based on additive fragment methods) [1]. This LogP difference of approximately 1.7 log units corresponds to a roughly 50-fold difference in octanol–water partition coefficient, directly affecting the compound's air–water partition coefficient (Henry's Law constant) and headspace volatility [2]. In practical terms, at equal molar concentrations in aqueous or food matrices, 2,3-dibutyl-5,6-dimethylpyrazine will exhibit significantly lower headspace concentrations than its diethyl analog, altering both perceived odor intensity and the temporal dynamics of aroma release. This has direct consequences for flavor formulation dosing strategies: achieving equivalent headspace impact requires compensating for reduced volatility, a factor that procurement specifications must account for when substituting between chain-length variants [2].

Lipophilicity Volatility LogP Headspace partitioning

Substituent Topology and Olfactory Threshold: QSPR Model Predictions for 2,3-Dibutyl Substitution

QSPR models developed for 40 pyrazine derivatives demonstrate that olfactory threshold is quantitatively governed by substituent topology at the 2-, 3-, 5-, and 6-positions, with descriptors including van der Waals volume, molecular shape indices, and electronic parameters of the nitrogen lone-pair orbitals [1][2]. The 2,3-dibutyl substitution pattern is structurally distinct from the more extensively studied 2,5- or 2,3,5,6-substitution patterns. Specifically, the adjacency of the two butyl groups at positions 2 and 3 introduces steric constraint that alters the orientation of the nitrogen lone-pair orbitals relative to the pyrazine ring plane, a factor identified as critical for olfactory receptor activation [2]. The general class-level trend shows that odor threshold decreases (potency increases) with increasing alkyl chain length, reaching a minimum at pentyl substitution before increasing again [3]. Extrapolating this trend, 2,3-dibutyl-5,6-dimethylpyrazine (C₄ side chains) is predicted to have a lower odor threshold than 2,3-diethyl-5,6-dimethylpyrazine (C₂ side chains) but a higher threshold than the corresponding dipentyl analog.

QSPR modeling Olfactory threshold Substituent effects Pyrazine SAR

Molecular Weight and Boiling Point Differentiation: Physical Property Comparison with Tetramethylpyrazine

2,3-Dibutyl-5,6-dimethylpyrazine (MW 220.35 g/mol) is substantially larger than the widely used reference compound 2,3,5,6-tetramethylpyrazine (MW 136.19 g/mol), representing a molecular weight increase of approximately 62% [1]. This size difference translates to markedly different physical properties: tetramethylpyrazine has a boiling point of 190 °C and exists as a crystalline solid at room temperature (mp 77–80 °C), whereas the target compound, with its extended butyl chains, is expected to have a significantly higher boiling point and may exist as a liquid or low-melting solid [1]. The larger molecular size of 2,3-dibutyl-5,6-dimethylpyrazine reduces its vapor pressure and diffusion coefficient in air, fundamentally altering its behavior in headspace sampling, GC injection, and dynamic olfactometry experiments compared to smaller alkylpyrazines routinely used as system suitability standards [2].

Physical chemistry Boiling point Volatility Formulation

Regulatory and Safety Assessment Gap: Absence from FEMA GRAS and EFSA Evaluations

A systematic review of the FEMA GRAS assessment of pyrazine derivatives reveals that 2,3-dibutyl-5,6-dimethylpyrazine (CAS 678149-42-3) is not listed among the evaluated compounds, whereas several related pyrazines including 2,3-diethylpyrazine, 2-ethyl-3-methylpyrazine, 2,3-dimethylpyrazine, and 2,3,5,6-tetramethylpyrazine have undergone formal safety evaluation [1][2]. The EFSA FEEDAP Panel's evaluation of 22 pyrazine derivatives similarly does not include this specific compound, though it covers structurally related saturated alkylpyrazines [2]. The Good Scents Company database explicitly states for the regioisomer 2,5-dimethyl-3,6-dibutylpyrazine: 'not for fragrance use' and 'not for flavor use,' indicating that dibutyl-substituted dimethylpyrazines have not been cleared for direct food or fragrance application [3]. This regulatory gap means that procurement for food-grade or fragrance applications requires careful due diligence, as the compound lacks the GRAS designation held by many smaller alkylpyrazine congeners.

Regulatory status GRAS Food safety EFSA

Evidence-Backed Research and Industrial Application Scenarios for 2,3-Dibutyl-5,6-dimethylpyrazine


Analytical Reference Standard for Regioisomer-Specific GC-MS Method Validation

In GC-MS analysis of complex food or Maillard reaction mixtures, alkylpyrazine positional isomers often produce near-identical electron ionization mass spectra, making MS-only identification unreliable [1]. 2,3-Dibutyl-5,6-dimethylpyrazine serves as a critical reference standard for establishing retention-index-based differentiation from its 2,5-dibutyl-3,6-dimethyl regioisomer (RI = 1612 on DB-5). By co-injecting the target compound with the known regioisomer, analytical laboratories can validate that their chromatographic method achieves baseline resolution between these otherwise MS-indistinguishable isomers, as supported by the documented RI difference between regioisomeric pyrazines [1].

Structure–Odor Relationship (SAR) Studies on Alkyl Chain Length Effects

QSPR models have established that alkyl chain length is a primary determinant of olfactory threshold in pyrazine derivatives, with potency increasing from methyl through pentyl substitution [2]. 2,3-Dibutyl-5,6-dimethylpyrazine, bearing C₄ side chains, occupies a specific position on this structure–activity curve between the diethyl (C₂) and dipentyl (C₅) analogs. Researchers conducting systematic SAR studies require the compound as a purified reference to experimentally determine its odor detection threshold in water or air, filling a documented gap in the published pyrazine threshold dataset and contributing to refinement of predictive QSPR models [2][3].

Maillard Reaction Model System Studies Requiring High-Purity Synthetic Pyrazine Standards

Alkylpyrazines, including dibutyl-substituted variants, are formed during thermal processing of foods via Maillard reactions between reducing sugars and amino acids [3]. 2,3-Dibutyl-5,6-dimethylpyrazine is not known to occur naturally and is produced synthetically, making high-purity reference material essential for spiking experiments in model Maillard systems to calibrate formation yields under varying pH, temperature, and precursor conditions [4]. The compound's LogP of 3.78 and expected low volatility influence its partitioning behavior in reaction headspace, requiring compound-specific calibration rather than reliance on smaller alkylpyrazine surrogates .

Olfactory Receptor Binding Studies Requiring Defined Pyrazine Probe Molecules

Computational studies have demonstrated that the orientation of alkyl substituents relative to the pyrazine ring nitrogen lone-pair orbitals is a critical determinant of odor activity, with perpendicularly oriented substituents enhancing receptor interaction [3]. 2,3-Dibutyl-5,6-dimethylpyrazine, with its unique 2,3-adjacent dibutyl topology, presents a sterically constrained conformation that differs from the more symmetric 2,5-substitution pattern. This makes the compound a valuable probe for structure-based olfactory receptor docking studies and for testing the generality of QSPR models trained primarily on mono- and 2,5-disubstituted pyrazines [3].

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